molecular formula C16H23NO3 B1338412 cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 312754-68-0

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1338412
CAS No.: 312754-68-0
M. Wt: 277.36 g/mol
InChI Key: GOBHYMQCYUHPBS-ZIAGYGMSSA-N
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Description

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate: is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under appropriate conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol, methyl derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Mechanism of Action

The mechanism by which cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester can influence the compound’s stability and solubility .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
  • Benzyl 3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 2-benzylpyrrolidine-1-carboxylate

Uniqueness: cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the combination of the tert-butyl ester and benzyl group on the pyrrolidine ring. This combination provides distinct steric and electronic properties, making it a valuable scaffold for the development of new compounds with specific biological activities .

Properties

IUPAC Name

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHYMQCYUHPBS-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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